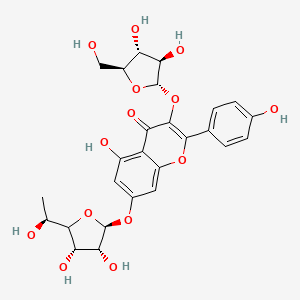

Kafrp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

27509-67-7 |

|---|---|

Molecular Formula |

C26H28O14 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O14/c1-9(28)22-19(33)21(35)25(39-22)36-12-6-13(30)16-14(7-12)37-23(10-2-4-11(29)5-3-10)24(18(16)32)40-26-20(34)17(31)15(8-27)38-26/h2-7,9,15,17,19-22,25-31,33-35H,8H2,1H3/t9-,15-,17-,19-,20+,21+,22?,25+,26-/m0/s1 |

InChI Key |

POYDZVHXYJSOOS-FTDJKWOKSA-N |

SMILES |

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Isomeric SMILES |

C[C@@H](C1[C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Synonyms |

kaempferol-3-O-arabinofuranoside-7-O-rhamnopyranoside kempferol-3-O-arabinofuranoside-7-O-rhamnopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of A-Kinase Anchoring Protein 1 (AKAP1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 or D-AKAP1, is a scaffold protein predominantly located on the outer mitochondrial membrane (OMM). It functions as a critical signaling hub, orchestrating a multitude of cellular processes by tethering key signaling molecules, most notably Protein Kinase A (PKA), to the mitochondrial surface. This targeted localization of signaling enzymes ensures the precise spatial and temporal regulation of mitochondrial functions, including energy metabolism, dynamics (fission and fusion), and apoptosis. Dysregulation of AKAP1 has been implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the core functions of AKAP1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its intricate signaling networks.

Core Functions of AKAP1: A Mitochondrial Signalosome

AKAP1's primary function is to act as a molecular scaffold, assembling a "signalosome" on the OMM. This strategic positioning allows for the efficient and localized phosphorylation of mitochondrial substrate proteins by PKA and other recruited enzymes, thereby fine-tuning mitochondrial activity in response to cellular cues.

Regulation of Mitochondrial Dynamics

Mitochondrial dynamics, the balance between fission (division) and fusion (merging) of mitochondria, are crucial for maintaining a healthy mitochondrial network. AKAP1 plays a pivotal role in this process by anchoring PKA, which in turn phosphorylates and inactivates Dynamin-related protein 1 (Drp1), a key GTPase required for mitochondrial fission.[1] By inhibiting Drp1, the AKAP1-PKA complex promotes mitochondrial fusion, leading to the formation of elongated, interconnected mitochondrial networks. This fused state is associated with enhanced cell survival and neuroprotection.[1]

Modulation of Mitochondrial Respiration and Metabolism

AKAP1 is integral to the regulation of cellular energy metabolism. It has been shown to be a direct target of the transcription factor PPARγ, a master regulator of lipid metabolism.[1] Studies on AKAP1 knockout mice have revealed significant alterations in metabolic homeostasis, particularly under conditions of high-fat diet-induced obesity. These mice exhibit resistance to obesity and improved insulin sensitivity, suggesting a role for AKAP1 in fatty acid oxidation and thermogenesis.[2]

Role in Cancer Progression

Emerging evidence has highlighted a complex and often contradictory role for AKAP1 in cancer. AKAP1 is a transcriptional target of the oncogene Myc, and its expression is frequently elevated in various human cancers.[3][4] High levels of AKAP1 have been shown to support tumor growth by activating the mTOR signaling pathway.[3][4] AKAP1 achieves this by interacting with and inhibiting Sestrin2, a negative regulator of mTORC1.[3] However, in some contexts, reduced AKAP1 expression has been associated with increased cancer cell invasiveness.

RNA Binding and Local Protein Synthesis

Beyond its role in anchoring signaling proteins, AKAP1 possesses RNA-binding domains (KH and Tudor domains) that are involved in localizing specific mRNAs to the mitochondrial surface.[1][5] This function is thought to facilitate the co-translational import of newly synthesized mitochondrial proteins, ensuring efficient mitochondrial biogenesis and function.

Quantitative Data on AKAP1 Interactions and Function

The following tables summarize key quantitative data related to AKAP1's interactions and its impact on cellular processes.

| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference |

| PKA RIIα | ~2 nM | Surface Plasmon Resonance | [6] |

| PKA RIα | ~185 nM | Surface Plasmon Resonance | [6] |

Table 1: Binding Affinities of AKAP1 for PKA Regulatory Subunits.

| Parameter | Wild-Type Mice (HFD) | AKAP1 Knockout Mice (HFD) | Experimental Method | Reference |

| Body Weight Gain | Higher | Lower | In vivo monitoring | [2] |

| Plasma Triglycerides | Higher | Lower | Biochemical analysis | [2] |

| Plasma Cholesterol | Higher | Lower | Biochemical analysis | [2] |

| Blood Glucose | Higher | Lower | Glucose measurement | [2] |

| Insulin Sensitivity | Lower | Higher | Insulin tolerance test | [2] |

| Energy Expenditure | Lower | Higher | Metabolic cage analysis | [2] |

| Oxygen Consumption Rate (BAT) | Lower | Higher | Seahorse XF Analyzer | [2] |

Table 2: Metabolic Phenotype of AKAP1 Knockout Mice on a High-Fat Diet (HFD).

| Cell Line | Condition | Drp1 Ser637 Phosphorylation | Experimental Method | Reference |

| Mouse Forebrain | AKAP1 Knockout | Decreased | Western Blot | [7] |

| Retinal Ganglion Cells | AKAP1 Knockout | Decreased | Western Blot | [8] |

| Hyperoxia-exposed mouse lung | AKAP1 Knockout | Decreased | Western Blot | [9] |

Table 3: Effect of AKAP1 on Drp1 Phosphorylation.

Signaling Pathways Involving AKAP1

AKAP1 is a central node in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

AKAP1-PKA-Drp1 Signaling Pathway

Caption: AKAP1-PKA-Drp1 signaling pathway regulating mitochondrial fission.

AKAP1-mTOR Signaling Pathway in Cancer

Caption: AKAP1's role in the mTOR signaling pathway in cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AKAP1 function.

Co-Immunoprecipitation of AKAP1 and PKA

Objective: To demonstrate the physical interaction between AKAP1 and the regulatory subunits of PKA in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-AKAP1 antibody (for immunoprecipitation).

-

Anti-PKA RIIα antibody (for western blot detection).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and western blotting apparatus.

Protocol:

-

Culture cells to ~80-90% confluency.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-AKAP1 antibody overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluate by SDS-PAGE and western blotting using the anti-PKA RIIα antibody.

Western Blot Analysis of Drp1 Phosphorylation

Objective: To quantify the levels of total and phosphorylated Drp1 at Serine 637 in response to altered AKAP1 expression.

Materials:

-

Cell or tissue lysates prepared as described above.

-

Primary antibodies: anti-Drp1, anti-phospho-Drp1 (Ser637).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Protocol:

-

Separate protein lysates (20-40 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Drp1 or anti-phospho-Drp1 Ser637) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated Drp1 signal to the total Drp1 signal.

Chromatin Immunoprecipitation (ChIP) Assay for Myc Binding to the AKAP1 Promoter

Objective: To determine if the transcription factor Myc directly binds to the promoter region of the AKAP1 gene.

Materials:

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

ChIP lysis buffer.

-

Sonicator.

-

Anti-Myc antibody.

-

Protein A/G magnetic beads.

-

ChIP wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

Proteinase K.

-

Phenol:chloroform:isoamyl alcohol.

-

Ethanol.

-

Primers specific for the AKAP1 promoter region containing the putative Myc binding site (E-box).

-

qPCR machine and reagents.

Protocol:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Myc antibody overnight at 4°C. Use a non-specific IgG as a control.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

Quantify the enrichment of the AKAP1 promoter region in the immunoprecipitated DNA by qPCR using specific primers.

Conclusion

AKAP1 is a master regulator of mitochondrial function, acting as a critical signaling nexus on the outer mitochondrial membrane. Its ability to anchor PKA and other signaling molecules provides a sophisticated mechanism for the localized control of mitochondrial dynamics, metabolism, and cell fate decisions. The involvement of AKAP1 in a diverse range of diseases, including cancer and metabolic disorders, underscores its importance as a potential therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the complex biology of AKAP1 and explore its therapeutic potential. Further investigation into the quantitative aspects of the AKAP1 interactome and the downstream consequences of its signaling activities will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. AKAP1 Deficiency Attenuates Diet‐Induced Obesity and Insulin Resistance by Promoting Fatty Acid Oxidation and Thermogenesis in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKAP1 A-kinase anchoring protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. A-kinase-anchoring protein 1 (dAKAP1)-based signaling complexes coordinate local protein synthesis at the mitochondrial surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKAP1 Protects from Cerebral Ischemic Stroke by Inhibiting Drp1-Dependent Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of AKAP1 triggers Drp1 dephosphorylation-mediated mitochondrial fission and loss in retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A-Kinase Anchor Protein 1 deficiency causes mitochondrial dysfunction in mouse model of hyperoxia induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and History of A-Kinase Anchoring Protein 1 (AKAP1)

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1) is a crucial scaffolding protein that orchestrates cellular signaling by tethering Protein Kinase A (PKA) and other enzymes to the outer mitochondrial membrane. First identified in the mid-1990s, research has unveiled its multifaceted role as a central hub in regulating mitochondrial dynamics, metabolism, and cell survival. AKAP1 integrates cAMP-PKA signaling with other pathways to control mitochondrial fission and fusion, local protein synthesis, and cellular responses to stress. Its dysregulation is implicated in a range of pathologies, including cardiovascular disease, neurodegeneration, and cancer, making it a compelling target for therapeutic development. This document provides a comprehensive overview of the discovery, structure, function, and experimental investigation of AKAP1.

Discovery and History

The concept of subcellular compartmentalization of cAMP signaling emerged with the discovery of A-Kinase Anchoring Proteins (AKAPs) in the early 1990s by John Scott and his colleagues.[1] This family of structurally diverse proteins was found to localize PKA to specific cellular regions, thereby ensuring signaling specificity.

The protein now known as AKAP1 was first identified under several different names by various research groups, reflecting its discovery in different contexts:

-

1995: Charles Rubin's group identified a PKA-anchoring protein in mammalian spermatozoa, naming it S-AKAP84 . They noted its N-terminal mitochondrial targeting domain and its co-localization with mitochondria during sperm development, a process requiring high energy levels.[1]

-

1996: The human homolog was discovered and named AKAP149 , and its C-terminal mRNA-binding KH and Tudor domains were described.[1]

-

1997: Rubin's team cloned the murine cDNA and identified a longer isoform they called AKAP121 .[1] In the same year, Susan Taylor's group characterized this protein as a dual-specificity AKAP (D-AKAP1) , owing to its ability to bind both type I (RI) and type II (RII) regulatory subunits of PKA, a novel finding at the time.[1][2]

These independent discoveries converged on a single gene product, AKAP1, revealing it as a key regulator of mitochondrial function through the precise positioning of signaling complexes.

References

A Technical Guide to A-Kinase Anchoring Protein 1 (AKAP1) Expression and Function

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 in humans and AKAP121 in rodents, is a crucial scaffolding protein primarily localized to the outer mitochondrial membrane (OMM).[1][2] It functions as a signaling hub, orchestrating multiple pathways that regulate mitochondrial form, function, and cellular metabolism.[3][4] AKAP1 tethers key signaling enzymes, most notably Protein Kinase A (PKA), to the mitochondrial surface, ensuring spatial and temporal specificity of downstream phosphorylation events.[5][6] Its expression varies across different tissues and is dynamically regulated in various pathological conditions, including cardiovascular diseases, neurodegeneration, and cancer, making it a subject of intense research and a potential therapeutic target.[3][4] This document provides a comprehensive overview of AKAP1 protein expression, its associated signaling networks, and standard methodologies for its detection and analysis.

AKAP1 Protein Expression in Human Tissues

AKAP1 exhibits broad but differential expression across various human tissues. Its primary role as a regulator of mitochondrial function means it is often enriched in tissues with high energy demands.[5][7] Expression levels can be significantly altered in disease states.

Expression in Normal Tissues

AKAP1 transcripts and protein are found in most tissues, with particularly high expression reported in the heart, skeletal muscle, brain, and steroidogenic tissues.[5][8] The Human Protein Atlas reports granular cytoplasmic (mitochondrial) expression in all tissues analyzed.[9]

| Tissue | Relative Expression Level | Key Functions & Observations | Reference(s) |

| Heart | High | Cardioprotective role; regulates mitochondrial respiration, dynamics, and apoptosis in cardiomyocytes. Downregulated in heart failure. | [8][10][11][12] |

| Skeletal Muscle | High | Involved in mitochondrial respiration during exercise. | [3][4][5] |

| Brain / Neurons | Medium to High | Crucial for neuronal development, survival, and synaptic plasticity. Modulates mitochondrial dynamics in response to ischemic stress. | [2][5][13] |

| Kidney | Medium | Broadly expressed. Expression is elevated in podocytes in diabetic nephropathy, where it contributes to mitochondrial dysfunction. | [5][14][15][16] |

| Liver | Medium | Broadly expressed; involved in metabolic regulation. | [2][5][7] |

| Adipose Tissue | Medium | Expression is downregulated in obesity and regulated by the transcriptional coactivator PPARγ. | [5] |

| Testis / Sperm | High | A specific isoform, S-AKAP84, is found in sperm. | [2][13] |

Expression in Disease Tissues

AKAP1 expression is frequently dysregulated in pathological conditions, highlighting its role in cellular stress responses and disease progression.

| Disease | Tissue | Expression Change | Pathophysiological Role | Reference(s) |

| Cancer (General) | Breast, Prostate, Lung | Upregulated | Promotes tumor growth and survival by supporting the mTOR signaling pathway. Correlates with poor patient survival in non-small cell lung cancer. | [10][17][18] |

| Invasive Breast Cancer | Breast (Metastatic) | Downregulated | Reduced levels are associated with a metabolic shift from oxidative phosphorylation to glycolysis during cancer progression. | [3] |

| Acute Heart Failure | Heart | Downregulated | Contributes to mitochondrial dysfunction, oxidative stress, and cardiomyocyte death. | [8][12] |

| Diabetic Nephropathy | Kidney | Upregulated | Exacerbates mitochondrial damage and impairs mtDNA replication in podocytes. | [14][15] |

| Cerebral Ischemia | Brain | Downregulated | Loss of AKAP1 increases infarct volume and neuronal death due to excessive mitochondrial fission. | [6][14] |

Key Signaling Pathways Involving AKAP1

AKAP1 acts as a scaffold to assemble "signalosomes" on the mitochondrial surface, integrating inputs from various signaling cascades to modulate mitochondrial function.[5]

The AKAP1-PKA-Drp1 Axis in Mitochondrial Dynamics

The most well-characterized function of AKAP1 is its role in anchoring PKA to the OMM. This localization is critical for regulating mitochondrial fission, a process mediated by the GTPase Dynamin-related protein 1 (Drp1).

-

Anchoring: AKAP1 binds to the regulatory subunits of PKA, tethering the inactive holoenzyme to the OMM.[6]

-

Activation: An increase in intracellular cyclic AMP (cAMP) activates PKA, causing the release of its catalytic subunits.

-

Phosphorylation: The localized PKA catalytic subunits then phosphorylate Drp1 at an inhibitory site (Serine 637 in humans).[3][19]

-

Inhibition of Fission: Phosphorylated Drp1 is unable to effectively oligomerize and constrict mitochondria, thus inhibiting mitochondrial fission and promoting a more elongated, fused mitochondrial network.[5][13] This process is generally associated with increased cell survival and mitochondrial health.[3][14]

References

- 1. AKAP1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MITOCHONDRIA: A kinase anchoring protein 1, a signaling platform for mitochondrial form and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of AKAP1 triggers Drp1 dephosphorylation-mediated mitochondrial fission and loss in retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Protein Akap1 Deletion Exacerbates Endoplasmic Reticulum Stress in Mice Exposed to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AKAP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Mitochondrial a Kinase Anchor Proteins in Cardiovascular Health and Disease: A Review Article on Behalf of the Working Group on Cellular and Molecular Biology of the Heart of the Italian Society of Cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A-kinase anchoring protein 1 (AKAP1) and its role in some cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AKAP1 in Renal Patients with AHF to Reduce Ferroptosis of Cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of A-Kinase Anchoring Protein 1 in Retinal Ganglion Cells: Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AKAP1 contributes to impaired mtDNA replication and mitochondrial dysfunction in podocytes of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AKAP1 contributes to impaired mtDNA replication and mitochondrial dysfunction in podocytes of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Depletion of dAKAP1–protein kinase A signaling islands from the outer mitochondrial membrane alters breast cancer cell metabolism and motility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A-Kinase Anchoring Protein 1 (AKAP1) in Mitochondrial Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The intricate balance of these processes, collectively known as mitochondrial dynamics, is crucial for cellular functions ranging from energy production to apoptosis. A-Kinase Anchoring Protein 1 (AKAP1), a scaffold protein located on the outer mitochondrial membrane (OMM), has emerged as a critical regulator of mitochondrial dynamics. This technical guide provides an in-depth overview of the core functions of AKAP1 in modulating mitochondrial form and function, with a particular focus on its role as a signaling hub. We will delve into the key signaling pathways, present quantitative data from seminal studies, provide detailed experimental protocols for investigating AKAP1's function, and visualize these complex interactions through signaling and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate mechanisms governed by AKAP1.

Introduction: AKAP1 as a Mitochondrial Signaling Hub

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a scaffold protein that tethers various signaling molecules to the outer mitochondrial membrane.[1][2] This strategic localization allows AKAP1 to orchestrate a localized signaling environment, thereby precisely controlling mitochondrial function in response to cellular cues.[3] The most well-characterized function of AKAP1 is its ability to anchor Protein Kinase A (PKA), a key enzyme in cyclic AMP (cAMP) signaling.[1][2] By bringing PKA in close proximity to its mitochondrial substrates, AKAP1 plays a pivotal role in regulating a multitude of mitochondrial processes, including metabolism, quality control, and, most notably, dynamics.[1][4]

Mitochondrial dynamics, the continuous cycle of fission (division) and fusion (merging) of mitochondria, is essential for maintaining a healthy mitochondrial network. Fission is mediated by the dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the OMM to constrict and divide mitochondria.[5][6] Conversely, fusion is controlled by mitofusins (Mfn1 and Mfn2) on the OMM and optic atrophy 1 (OPA1) in the inner mitochondrial membrane. An imbalance in these processes is linked to various pathologies, including cardiovascular and neurodegenerative diseases.[1][2]

AKAP1 primarily influences mitochondrial dynamics by modulating the activity of Drp1 through the PKA signaling pathway.[1][3] This guide will explore this central mechanism in detail, along with other emerging roles of AKAP1 in mitochondrial health.

The AKAP1-PKA-Drp1 Signaling Axis

The canonical pathway through which AKAP1 regulates mitochondrial dynamics involves the PKA-mediated phosphorylation of Drp1. This signaling cascade acts as a brake on mitochondrial fission, promoting a more fused and elongated mitochondrial network.

Mechanism of Action

Under basal conditions, Drp1 is predominantly cytosolic. Upon cellular stress or other signals that trigger mitochondrial fission, Drp1 is recruited to the OMM. The AKAP1-PKA complex, anchored to the OMM, acts as a key regulator of this process. When intracellular cAMP levels rise, PKA is activated. The catalytic subunits of PKA, localized at the mitochondria by AKAP1, then phosphorylate Drp1 at a specific serine residue (Ser637 in humans).[1][4] This phosphorylation event inhibits the GTPase activity of Drp1, preventing its oligomerization and subsequent constriction of the mitochondrial membrane.[7] The net result is a decrease in mitochondrial fission, leading to an elongated and interconnected mitochondrial network.[5][6] Conversely, a decrease in AKAP1 levels or PKA activity leads to reduced Drp1 phosphorylation, allowing for increased fission and mitochondrial fragmentation.[4]

Signaling Pathway Diagram

Caption: AKAP1-PKA-Drp1 signaling pathway at the outer mitochondrial membrane.

Quantitative Data on AKAP1's Role in Mitochondrial Dynamics

The following tables summarize quantitative data from key studies, illustrating the impact of AKAP1 modulation on Drp1 phosphorylation and mitochondrial morphology.

Table 1: Effect of AKAP1 on Drp1 Phosphorylation at Ser637

| Experimental Model | Condition | Change in p-Drp1 (Ser637) | Reference |

| AKAP1 knockout (-/-) mouse retina | Basal | Significant decrease | [8][9][10] |

| AKAP1 knockout (-/-) mouse lung | Hyperoxia | Significant decrease vs. WT hyperoxia | [11] |

| COS cells overexpressing AKAP1 | Forskolin/rolipram stimulation | Dose-dependent increase | [6] |

| Podocytes with AKAP1 knockdown | High glucose | Suppressed HG-induced increase | [12] |

Table 2: Effect of AKAP1 on Mitochondrial Morphology

| Cell Type / Model | Manipulation | Outcome on Mitochondrial Morphology | Quantitative Measure | Reference |

| Hippocampal neurons | AKAP1 overexpression | Elongation | Increased mitochondrial length and form factor | [5][6] |

| Hippocampal neurons | AKAP1 knockdown (shRNA) | Fragmentation | Decreased mitochondrial length | [5][6] |

| AKAP1 knockout (-/-) mouse retina | Basal | Fragmentation and loss | Increased mitochondrial number, decreased volume density and cross-sectional area | [8] |

| Podocytes | AKAP1 overexpression in high glucose | Aggravated fragmentation | Not specified | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AKAP1 in mitochondrial dynamics.

Co-Immunoprecipitation (Co-IP) of AKAP1 and PKA

This protocol is designed to verify the interaction between AKAP1 and PKA in a cellular context.

Materials:

-

Cells expressing endogenous or tagged AKAP1 and PKA

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-AKAP1 antibody or antibody against the tag

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Anti-PKA regulatory subunit antibody

Procedure:

-

Culture and treat cells as required for the experiment.

-

Wash cells twice with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Incubate the pre-cleared lysate with the anti-AKAP1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

After the final wash, remove all residual buffer and resuspend the beads in Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for electrophoresis.

-

Perform Western blotting and probe the membrane with an anti-PKA regulatory subunit antibody to detect the co-immunoprecipitated PKA. An anti-AKAP1 antibody should be used to confirm the successful immunoprecipitation of AKAP1.

In Vitro PKA Kinase Assay for Drp1 Phosphorylation

This assay directly measures the ability of PKA to phosphorylate Drp1.

Materials:

-

Purified recombinant Drp1 protein

-

Purified active PKA catalytic subunit

-

Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

ATP solution (containing [γ-³²P]ATP for radioactive detection or "cold" ATP for antibody-based detection)

-

SDS-PAGE and autoradiography or Western blotting reagents

-

Anti-phospho-Drp1 (Ser637) antibody

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube on ice. A typical reaction includes:

-

Purified Drp1 (substrate)

-

Kinase Assay Buffer

-

Active PKA (enzyme)

-

Magnesium/ATP cocktail

-

-

Initiate the reaction by adding the ATP solution and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the phosphorylated Drp1.

-

For antibody-based detection: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-Drp1 (Ser637) antibody. A total Drp1 antibody should be used as a loading control.

Quantification of Mitochondrial Morphology

This protocol describes how to quantify changes in mitochondrial morphology (fragmentation vs. elongation) using fluorescence microscopy and image analysis software.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos) or expression of a mitochondrially targeted fluorescent protein (e.g., mito-GFP)

-

Fluorescence microscope with appropriate filters and a high-resolution camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Label mitochondria by incubating live cells with a mitochondrial fluorescent probe according to the manufacturer's instructions or by transfecting cells with a plasmid encoding a mitochondrially targeted fluorescent protein.

-

Acquire images of the mitochondrial network using a fluorescence microscope. It is crucial to use consistent imaging parameters (e.g., exposure time, laser power) across all samples.

-

Open the acquired images in ImageJ/Fiji.

-

Convert the images to 8-bit grayscale.

-

Apply a background subtraction method (e.g., rolling ball background subtraction) to enhance the signal-to-noise ratio.

-

Threshold the image to create a binary mask of the mitochondrial network.

-

Use the "Analyze Particles" function to measure morphological parameters of individual mitochondria. Key parameters include:

-

Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion. Higher values indicate more elongated mitochondria.

-

Form Factor: A measure of particle shape complexity, calculated as (Perimeter²)/(4π * Area). A value of 1.0 indicates a perfect circle, with higher values representing more elongated and branched structures.

-

Mitochondrial Footprint: The percentage of the total cell area occupied by mitochondria.

-

-

Calculate the average and standard deviation of these parameters for a population of cells for each experimental condition.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures and logical relationships in the study of AKAP1.

Co-Immunoprecipitation Workflow

Caption: A generalized workflow for co-immunoprecipitation experiments.

Logic for Assessing AKAP1's Role in Mitochondrial Fission

Caption: Logical framework for investigating the function of AKAP1 in mitochondrial fission.

Conclusion and Future Directions

AKAP1 has unequivocally been established as a master regulator of mitochondrial dynamics. Its role as a scaffold for PKA on the outer mitochondrial membrane provides a sophisticated mechanism for the spatial and temporal control of mitochondrial fission through the phosphorylation of Drp1. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of AKAP1 signaling.

Future research in this area will likely focus on several key aspects. Elucidating the interplay between the AKAP1-PKA axis and other signaling pathways that converge on mitochondrial dynamics will be crucial for a holistic understanding. Investigating the role of AKAP1 in the context of specific diseases, and how its dysregulation contributes to pathology, will open new avenues for therapeutic intervention. The development of small molecules that can specifically modulate the AKAP1-PKA interaction or the phosphorylation of Drp1 holds significant promise for the treatment of a wide range of disorders characterized by aberrant mitochondrial dynamics. This technical guide serves as a valuable resource to support and inspire these future endeavors.

References

- 1. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria: a kinase anchoring protein 1, a signaling platform for mitochondrial form and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Neuroprotective Mitochondrial Remodeling by PKA/AKAP1 | PLOS Biology [journals.plos.org]

- 6. Mechanism of Neuroprotective Mitochondrial Remodeling by PKA/AKAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Loss of AKAP1 triggers Drp1 dephosphorylation-mediated mitochondrial fission and loss in retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Loss of AKAP1 triggers Drp1 dephosphorylation-mediated mitochondrial fission and loss in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AKAP1 mediates high glucose-induced mitochondrial fission through the phosphorylation of Drp1 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of AKAP1: A Technical Guide to its Signaling Hub

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffolding protein predominantly located on the outer mitochondrial membrane (OMM). It functions as a signaling hub, orchestrating a multitude of cellular processes by tethering key enzymes, including kinases and phosphatases, in close proximity to their mitochondrial substrates. This spatial and temporal regulation is critical for mitochondrial function, dynamics, cellular metabolism, and survival. This document provides an in-depth examination of the core signaling pathways modulated by AKAP1, its network of protein-protein interactions, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

AKAP1 Molecular Architecture

AKAP1 is a structurally diverse protein with several key functional domains that facilitate its role as a signaling scaffold. The full-length human AKAP1 (AKAP149) contains an N-terminal transmembrane domain that anchors it to the OMM. This is followed by binding sites for various signaling molecules and, at the C-terminus, an RNA-binding K homology (KH) domain and a Tudor domain.

Key Domains and Interacting Partners:

-

Mitochondrial Targeting Domain (MTD): The first 30 amino acids of the N-terminus are sufficient to target AKAP1 to the outer mitochondrial membrane.

-

PKA Binding Domain: A conserved amphipathic helix binds with high affinity to the regulatory subunits (primarily RII, though it shows dual specificity for RI and RII) of Protein Kinase A (PKA).

-

Phosphatase Binding Sites: AKAP1 interacts with protein phosphatases such as Protein Phosphatase 1 (PP1) and Calcineurin (CaN), allowing for the reversal of PKA-mediated phosphorylation.

-

Src/PTPD1 Binding Region: AKAP1 associates with a complex of the non-receptor tyrosine kinase Src and Protein Tyrosine Phosphatase D1 (PTPD1).

-

KH and Tudor Domains: These C-terminal domains are responsible for binding specific mRNAs, suggesting a role in localized protein synthesis at the mitochondrial surface.

Caption: Domain architecture of AKAP1 and its primary interacting partners at the OMM.

Core Signaling Pathways

AKAP1 integrates multiple signaling cascades at the mitochondrial surface. Its primary function is to assemble a "signalosome" that ensures signaling fidelity and efficiency.

The AKAP1-PKA Signaling Axis

The most well-characterized function of AKAP1 is anchoring PKA to the OMM. This localization is critical for the phosphorylation of mitochondrial-associated substrates in response to cyclic AMP (cAMP) signals.

Regulation of Mitochondrial Dynamics: A key substrate of the AKAP1-PKA complex is Dynamin-related protein 1 (Drp1), a GTPase that mediates mitochondrial fission.

-

Upon an increase in intracellular cAMP, the catalytic subunits of PKA are released.

-

Anchored PKA phosphorylates Drp1 at Serine 637 (in human Drp1).

-

Phosphorylation inhibits the GTPase activity of Drp1, preventing its translocation to the mitochondria and subsequent fission.

-

This leads to an elongation of the mitochondrial network, a state associated with increased respiratory capacity and resistance to apoptosis.

This pathway is antagonized by mitochondrial phosphatases, such as Calcineurin, which are also recruited by AKAP1 and can dephosphorylate Drp1, promoting fission.

Caption: AKAP1-PKA pathway inhibits mitochondrial fission by phosphorylating Drp1.

The AKAP1-Src/PTPD1 Pathway

AKAP1 also coordinates tyrosine kinase signaling at the mitochondria. It forms a complex with Protein Tyrosine Phosphatase D1 (PTPD1), which in turn binds and activates the Src tyrosine kinase.

-

AKAP1 recruits PTPD1 to the OMM.

-

PTPD1 acts as an adapter and activator for Src kinase.

-

The AKAP1-PTPD1-Src complex enhances the tyrosine phosphorylation of mitochondrial substrates.

-

This signaling axis has been shown to increase the activity of cytochrome c oxidase (Complex IV) and enhance mitochondrial membrane potential and ATP synthesis.

By sequestering PTPD1 at the mitochondria, AKAP1 can also modulate other signaling pathways, such as downregulating PTPD1-dependent EGF signaling to the nucleus.

The AKAP1-mTOR Pathway in Cancer

Recent evidence has implicated AKAP1 in the regulation of the mTOR (mammalian target of rapamycin) pathway, particularly in the context of cancer.

-

AKAP1 has been identified as a transcriptional target of the oncogene Myc.

-

AKAP1 forms a complex with Sestrin2, a negative regulator of mTOR.

-

Downregulation of AKAP1 impairs mTOR signaling and inhibits the growth of cancer cells, such as glioblastoma.

-

High levels of AKAP1 are found in various high-grade cancers and correlate with increased mTOR phosphorylation and reduced patient survival in lung cancer.

This pathway highlights a role for AKAP1 in coupling mitochondrial bioenergetics with the metabolic demands of proliferating cancer cells.

Caption: AKAP1 promotes cancer growth by sequestering the mTOR inhibitor Sestrin2.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on AKAP1 interactions and the effects of its modulation.

Table 1: Effects of AKAP1 Modulation on Mitochondrial and Cellular Parameters

| Parameter | Experimental System | Modulation | Result | Reference |

| Mitochondrial Length | Cultured Hippocampal Neurons | AKAP1 Overexpression | Increased | |

| Cultured Hippocampal Neurons | AKAP1 Knockdown | Decreased | ||

| Mitochondrial Membrane Potential (ΔΨm) | HEK293 Cells | AKAP1 Overexpression | Increased | |

| HEK293 Cells | AKAP1ΔPKA Mutant | Reduced below control | ||

| Drp1 Punctae Lifetime | Non-neuronal cells | PKA Co-expression | Increased from 3.5 min to 5.4 min | |

| Infarct Volume | AKAP1 KO Mice (Stroke Model) | AKAP1 Knockout | Increased | |

| Heart Function | AKAP1 KO Mice (Myocardial Infarction) | AKAP1 Knockout | Decreased |

Table 2: AKAP1 Expression in Cancer

| Cancer Type | AKAP1 Expression Level | Correlation with Prognosis | Reference |

| Hepatocellular Carcinoma | Upregulated in tumors | Poor prognosis | |

| Non-small Cell Lung Cancer | Overexpressed | Inversely correlates with survival | |

| Invasive Breast Cancer | Reduced levels | Associated with malignancy transition | |

| High-Grade Cancers (General) | High levels detected | Supports tumor growth |

Experimental Protocols

Elucidating the function of AKAP1 and its signaling complexes involves a range of molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

Objective: To demonstrate the in-vivo or in-vitro interaction between AKAP1 and a putative binding partner (e.g., PKA, PTPD1, Sestrin2).

Methodology:

-

Cell Lysis: Cells (e.g., HEK293T) expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors).

-

Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-AKAP1) overnight at 4°C. Protein A/G beads are then added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the "prey" protein (e.g., anti-PKA RIIα) to detect the co-precipitated partner.

In-Vitro Kinase Assay for PKA Activity

Objective: To measure the phosphorylation of a substrate (e.g., Drp1) by the AKAP1-anchored PKA.

Methodology:

-

Isolate Complex: Immunoprecipitate the AKAP1-PKA complex from cell lysates as described in the Co-IP protocol.

-

Reaction Setup: The immunoprecipitated beads are washed with kinase buffer. The reaction is initiated by adding the kinase buffer containing the purified substrate (recombinant Drp1), ATP (often radiolabeled [γ-³²P]ATP for detection), and a cAMP analog to activate PKA.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE sample buffer and boiling.

-

Detection: The samples are run on an SDS-PAGE gel. If radiolabeled ATP was used, the gel is dried and exposed to autoradiography film to visualize the phosphorylated substrate. Alternatively, a phospho-specific antibody (e.g., anti-phospho-Drp1 Ser637) can be used for detection via Western blot.

Mitochondrial Respiration Assay

Objective: To assess the impact of AKAP1 on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

-

Cell Culture: Plate cells (e.g., wild-type vs. AKAP1-knockout) in a specialized microplate for Seahorse XF analysis.

-

Assay Medium: Replace the culture medium with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.

-

Mitochondrial Stress Test: Use an extracellular flux analyzer (e.g., Seahorse XF) to measure OCR. The assay involves the sequential injection of mitochondrial inhibitors to probe different aspects of respiration:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the changes in OCR after each injection to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

AKAP1 has emerged as a master regulator of mitochondrial function and a critical node for integrating diverse signaling pathways. Its ability to form localized "signalosomes" on the OMM allows for precise control over processes ranging from mitochondrial dynamics and energy production to cell survival and proliferation. The involvement of AKAP1 in pathologies such as cardiovascular disease, neurodegeneration, and cancer makes it an attractive target for therapeutic intervention. Future research should focus on dissecting the composition of AKAP1 signalosomes in different tissues and disease states, understanding the role of its RNA-binding functions in localized translation, and developing specific inhibitors to modulate AKAP1-protein interactions for therapeutic benefit.

post-translational modifications of AKAP1

An In-Depth Technical Guide to the Post-Translational Modifications of A-Kinase Anchoring Protein 1 (AKAP1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffold protein that orchestrates signaling hubs on the outer mitochondrial membrane (OMM).[1][2] By tethering protein kinase A (PKA) and other signaling molecules, AKAP1 plays a pivotal role in regulating mitochondrial function, dynamics, metabolism, and cell survival.[1][3] Its function is intricately regulated by a series of post-translational modifications (PTMs), which dictate its stability, interactions, and downstream signaling outputs. This technical guide provides a comprehensive overview of the known PTMs of AKAP1, focusing on ubiquitination and proteolytic cleavage. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways to offer a core resource for researchers and drug development professionals targeting mitochondrial signaling pathways.

Introduction to AKAP1

AKAP1 is a member of the A-kinase anchoring protein family, defined by their shared ability to bind the regulatory subunits of PKA.[4][5] Through an N-terminal targeting sequence, AKAP1 embeds in the OMM, positioning its signaling complex to modulate mitochondrial physiology.[6][7] Beyond PKA, AKAP1 also anchors phosphatases like calcineurin, kinases such as Src, and RNA-binding proteins, creating a "signalosome" that integrates various cellular cues.[1][8] This complex regulates critical mitochondrial processes, including the phosphorylation of Dynamin-related protein 1 (Drp1) to control mitochondrial fission and fusion, thereby impacting apoptosis, metabolic homeostasis, and neuroprotection.[3][6][9]

Key Post-Translational Modifications of AKAP1

The functional state of AKAP1 is dynamically controlled by several PTMs. These modifications serve as molecular switches that can trigger protein degradation or alter its signaling capacity.

Ubiquitination: A Trigger for Degradation

Ubiquitination is a primary mechanism for regulating AKAP1 protein levels, particularly in response to cellular stress such as hypoxia.[1][6] This process involves the covalent attachment of ubiquitin, a small regulatory protein, to AKAP1, marking it for degradation by the proteasome.

-

E3 Ligase: The key E3 ubiquitin ligase responsible for AKAP1 ubiquitination is Seven in absentia homolog 2 (SIAH2) .[1][6]

-

Regulatory Pathway: Under ischemic or hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized.[1] HIF-1α then induces the expression of SIAH2.[1][6] Subsequently, SIAH2 targets AKAP1 for ubiquitination and subsequent proteasomal degradation.[1][6] The degradation of AKAP1 uncouples PKA from the mitochondria, leading to reduced inhibitory phosphorylation of Drp1, increased mitochondrial fission, and often, the promotion of apoptosis.[1][6]

Signaling Pathway: Hypoxia-Induced AKAP1 Degradation

Caption: Hypoxia induces HIF-1α, leading to SIAH2-mediated ubiquitination and degradation of AKAP1.

Proteolytic Cleavage: A Role in Apoptosis

During apoptosis, AKAP1 is targeted by caspases, a family of proteases that execute programmed cell death. This cleavage results in the separation of key functional domains.

-

Protease: Caspases.[1]

-

Cleavage Site: The cleavage occurs at a single site, DSVD , corresponding to amino acids 579-582 in the human AKAP1 protein.[1]

-

Functional Consequence: This cleavage event severs the N-terminal fragment, which contains the mitochondrial targeting sequence and the PKA-binding domain, from the C-terminal fragment that houses the RNA-binding KH and Tudor domains.[1] The functional significance of these separated fragments in the apoptotic program is an area of ongoing investigation.[1]

Logical Diagram: AKAP1 Cleavage During Apoptosis

Caption: Caspases cleave AKAP1 into two distinct functional fragments during apoptosis.

Phosphorylation

While AKAP1 is renowned for anchoring PKA to phosphorylate downstream targets like Drp1, evidence for direct phosphorylation of AKAP1 itself is also emerging.[6][10] This PTM can potentially modulate its scaffolding function or stability.

-

Kinases: 5' adenosine monophosphate-activated protein kinase (AMPK) has been reported to phosphorylate AKAP1, though the specific site and functional outcome require further elucidation.[10] Additionally, some isoforms of AKAP1 contain putative PKA phosphorylation sites.[11]

-

Functional Role: The primary role of the AKAP1-PKA axis is the phosphorylation of mitochondrial substrates. A key example is the PKA-mediated phosphorylation of Drp1 at Serine 637 (Ser656 in rat), which inhibits its GTPase activity, suppresses mitochondrial fission, and promotes cell survival.[1][6][12]

Signaling Pathway: AKAP1-Mediated Regulation of Mitochondrial Fission

Caption: AKAP1 anchors PKA to phosphorylate and inactivate Drp1, thus inhibiting mitochondrial fission.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data regarding AKAP1 post-translational modifications.

Table 1: AKAP1 Ubiquitination Details

| Parameter | Description | Reference(s) |

| Modification | Ubiquitination | [1][6] |

| E3 Ligase | SIAH2 (Seven in absentia homolog 2) | [1][6] |

| Inducing Signal | Hypoxia, Ischemia | [1][6] |

| Upstream Regulator | HIF-1α | [1][6] |

| Functional Outcome | Proteasomal degradation, promotion of apoptosis | [1] |

Table 2: AKAP1 Proteolytic Cleavage Details

| Parameter | Description | Reference(s) |

| Modification | Proteolytic Cleavage | [1] |

| Protease | Caspases | [1] |

| Inducing Signal | Apoptosis | [1] |

| Cleavage Site (Human) | DSVD │ (aa 579-582) | [1] |

| N-Terminal Fragment | Contains mitochondrial targeting and PKA-binding domains | [1] |

| C-Terminal Fragment | Contains KH and Tudor (RNA-binding) domains | [1] |

Experimental Protocols

This section provides generalized yet detailed methodologies for investigating the key PTMs of AKAP1.

Protocol: In Vivo Ubiquitination Assay

This protocol is designed to detect the ubiquitination of AKAP1 within a cellular context. It is adapted from standard methodologies.[13][14]

Objective: To immunoprecipitate a protein of interest and detect its ubiquitinated forms by Western blot.

Workflow Diagram: In Vivo Ubiquitination Assay

Caption: Workflow for detecting in vivo ubiquitination via affinity purification and Western blot.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding Flag-tagged human AKAP1 and Histidine-tagged ubiquitin (His-Ub). Use a standard transfection reagent following the manufacturer's protocol.

-

-

Cell Treatment:

-

24-36 hours post-transfection, treat the cells to induce ubiquitination (e.g., expose to 1% O₂ for 4-6 hours for hypoxia).

-

Four hours prior to harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to the culture medium to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis (Denaturing Conditions):

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with a strong denaturing buffer (e.g., 8 M urea, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs). Scrape the cells and collect the viscous lysate.

-

-

Affinity Purification of Ubiquitinated Proteins:

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes.

-

Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature with rotation. These beads will bind the His-tagged ubiquitin and any proteins covalently attached to it.

-

-

Washing:

-

Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:

-

Denaturing buffer (as above).

-

Denaturing buffer at a lower pH (e.g., pH 6.3).

-

A final wash with the pH 6.3 buffer containing a low concentration of a non-ionic detergent.

-

-

-

Elution and Detection:

-

Elute the bound proteins from the Ni-NTA beads using a low pH buffer or a buffer containing a high concentration of imidazole.

-

Neutralize the eluate and add Laemmli sample buffer.

-

Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-Flag antibody to detect AKAP1. A high-molecular-weight smear or laddering pattern above the band for unmodified AKAP1 indicates ubiquitination.

-

Protocol: In Vitro Kinase Assay

This protocol provides a method to determine if a kinase can directly phosphorylate AKAP1. It is based on established procedures.[7][15]

Objective: To detect the transfer of a radiolabeled phosphate from ATP to a substrate protein by a specific kinase.

Methodology:

-

Reagent Preparation:

-

Purify recombinant AKAP1 (or a specific domain) as the substrate.

-

Obtain purified, active kinase (e.g., PKA catalytic subunit, active AMPK complex).

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare ATP mix: 100 µM cold ATP supplemented with [γ-³²P]ATP.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, purified AKAP1 substrate (1-2 µg), and the active kinase.

-

Include control reactions: a reaction without the kinase (to check for autophosphorylation) and a reaction without the substrate (to check for kinase autophosphorylation).

-

Initiate the reaction by adding the [γ-³²P]ATP mix.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of 2x Laemmli SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Blue to visualize total protein and confirm that the substrate was present in the reaction.

-

Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to detect the radiolabeled, phosphorylated proteins. A band corresponding to the molecular weight of AKAP1 indicates direct phosphorylation.

-

Conclusion and Future Directions

The post-translational modification of AKAP1 is a critical regulatory layer that fine-tunes mitochondrial signaling in response to cellular cues. The ubiquitination- and cleavage-mediated control of AKAP1 stability provides a rapid mechanism to remodel mitochondrial networks and cell fate under conditions of stress and apoptosis. While the role of AKAP1 in scaffolding kinases is well-established, the direct phosphorylation of AKAP1 itself, along with other potential PTMs like acetylation, remains a compelling area for future investigation.

For drug development professionals, understanding these PTM pathways offers novel therapeutic targets. Inhibiting the SIAH2-AKAP1 interaction could be a strategy to preserve mitochondrial integrity in ischemic diseases, while modulating the phosphorylation state of the AKAP1 signalosome could offer avenues for treating metabolic or neurodegenerative disorders. Future proteomic studies to comprehensively map all PTMs on AKAP1 in various physiological and pathological states will be invaluable for fully elucidating its regulatory complexity and unlocking its therapeutic potential.

References

- 1. MITOCHONDRIA: A kinase anchoring protein 1, a signaling platform for mitochondrial form and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bigger, better, faster: principles and models of AKAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-kinase-anchoring protein 1 (dAKAP1)-based signaling complexes coordinate local protein synthesis at the mitochondrial surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Neuroprotective Mitochondrial Remodeling by PKA/AKAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NH2-Terminal Targeting Motifs Direct Dual Specificity A-Kinase–anchoring Protein 1 (D-AKAP1) to Either Mitochondria or Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Neuroprotective Mitochondrial Remodeling by PKA/AKAP1 | PLOS Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Evolutionary Conservation of the AKAP1 Gene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein critical for the spatial and temporal regulation of intracellular signaling, primarily by tethering Protein Kinase A (PKA) to the outer mitochondrial membrane. This localization is fundamental to a host of cellular processes, including mitochondrial dynamics, energy metabolism, and apoptosis. The evolutionary conservation of the AKAP1 gene across a wide range of species underscores its essential biological role. This technical guide provides a comprehensive overview of the evolutionary conservation of AKAP1, detailing its conserved domain architecture, sequence homology, and functional conservation. We present quantitative data on sequence identity, detailed experimental protocols for studying AKAP1, and visualizations of its key signaling pathways to support further research and therapeutic development.

Introduction to AKAP1

AKAP1, also known as AKAP149 in humans and AKAP121 in rodents, is a member of the A-Kinase Anchoring Protein family. These proteins are characterized by their ability to bind to the regulatory subunits of PKA, thereby localizing the kinase to specific subcellular compartments. AKAP1's primary role is to act as a signaling hub on the outer mitochondrial membrane, integrating signals from various pathways to regulate mitochondrial function and overall cell fate.[1][2][3][4][5]

Evolutionary Conservation of AKAP1

The functional importance of AKAP1 is reflected in its evolutionary conservation across diverse species. While the overall sequence identity can vary, key functional domains show remarkable conservation, indicating strong selective pressure to maintain its crucial roles.

Domain Architecture and Conservation

AKAP1 possesses a modular structure with several conserved domains that mediate its interactions and functions.[4][6] The conservation of these domains is critical for its role as a scaffold protein.

-

Mitochondrial Targeting Domain (MTD): Located at the N-terminus, this domain is responsible for anchoring AKAP1 to the outer mitochondrial membrane.[7][8]

-

PKA-Binding Domain: This amphipathic helix mediates the interaction with the regulatory subunits of PKA.[7]

-

K Homology (KH) Domain: An RNA-binding domain involved in the localization of specific mRNAs to the mitochondrial surface.[8]

-

Tudor Domain: Another domain that can interact with nucleic acids and proteins, contributing to the regulation of local translation.[8]

The following table summarizes the key domains of human AKAP1 and their conservation.

| Domain | Location (Human AKAP1) | Function | Conservation Level |

| Mitochondrial Targeting Domain | 1-30 | Outer mitochondrial membrane localization | High |

| PKA-Binding Domain | 347-360 | Binds PKA regulatory subunits | High |

| KH Domain | 607-671 | RNA binding | High |

| Tudor Domain | 707-817 | Protein/RNA binding, local translation regulation | High |

Orthologs and Sequence Identity

Orthologs of AKAP1 have been identified in a wide range of species, from invertebrates to mammals. The presence of these orthologs highlights the ancient origins and fundamental importance of AKAP1's function. The table below presents the sequence identity of AKAP1 orthologs from various species compared to the human AKAP1 protein.

| Species | Common Name | Ortholog | UniProt Accession | Sequence Identity to Human AKAP1 (%) |

| Pan troglodytes | Chimpanzee | AKAP1 | A0A2I3RA59 | 98.9% |

| Rattus norvegicus | Rat | Akap1 | O88884 | 55.1% |

| Mus musculus | Mouse | Akap1 | Q61882 | 52.0%[2] |

| Danio rerio | Zebrafish | akap1a | F1R230 | 33.7% |

| Drosophila melanogaster | Fruit fly | MDI | Q9VDY9 | 24.3% |

| Caenorhabditis elegans | Roundworm | aka-1 | Q21190 | 21.8% |

| Saccharomyces cerevisiae | Baker's Yeast | None | N/A | N/A |

Note: Sequence identities were calculated using global alignment of the full-length protein sequences.

The high degree of sequence identity among mammals, particularly in the functional domains, suggests a conserved role in mitochondrial signaling. While the overall identity decreases in more distantly related species, the presence of orthologs with conserved domain architecture in invertebrates like Drosophila and C. elegans indicates that the core functions of AKAP1 were established early in eukaryotic evolution.[2] No direct ortholog of AKAP1 has been identified in the yeast Saccharomyces cerevisiae, suggesting that this specific mitochondrial scaffolding function may have evolved later or that yeast employs a different mechanism.[9][10][11]

Conserved Signaling Pathways

AKAP1's role as a mitochondrial scaffold is central to several conserved signaling pathways that regulate critical cellular processes.

The AKAP1-PKA-Drp1 Pathway and Mitochondrial Fission

One of the most well-characterized functions of AKAP1 is its regulation of mitochondrial dynamics. AKAP1 anchors PKA to the mitochondrial surface, where PKA can phosphorylate and inhibit the pro-fission protein Dynamin-related protein 1 (Drp1).[12] This inhibition of Drp1 prevents excessive mitochondrial fragmentation and promotes a more fused mitochondrial network, which is generally associated with cellular health and resistance to apoptosis. This pathway is highly conserved across species.

AKAP1 and the mTOR Pathway

Emerging evidence suggests a role for AKAP1 in the regulation of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. AKAP1 has been shown to be a transcriptional target of the oncogene Myc and can support tumor growth by modulating mTOR signaling.[13] This connection highlights the broader role of AKAP1 in integrating metabolic and growth signals at the mitochondrial surface.

Experimental Protocols for Studying AKAP1 Conservation

A variety of experimental techniques are employed to investigate the evolutionary conservation and function of AKAP1. Below are detailed methodologies for key experiments.

Phylogenetic Analysis of AKAP1

Objective: To infer the evolutionary relationships of AKAP1 orthologs.

Methodology:

-

Sequence Retrieval: Obtain protein sequences of AKAP1 orthologs from databases such as UniProt or NCBI.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW or MUSCLE, which are integrated into phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis).[1][14][15][16][17]

-

Phylogenetic Tree Construction:

-

Open the aligned sequences in MEGA.

-

Choose a substitution model (e.g., JTT, WAG) based on statistical criteria (e.g., Bayesian Information Criterion).

-

Select a tree-building method, such as Maximum Likelihood or Neighbor-Joining.

-

Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.[14]

-

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree, with bootstrap values indicating the confidence of each branching point.

Co-Immunoprecipitation (Co-IP) of AKAP1 and PKA

Objective: To validate the conserved interaction between AKAP1 and PKA.

Methodology:

-

Cell Lysis: Lyse cells expressing endogenous or tagged AKAP1 and PKA in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to AKAP1 (or the tag) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PKA regulatory subunits and AKAP1.

siRNA-mediated Knockdown of AKAP1 and Analysis of Mitochondrial Morphology

Objective: To investigate the conserved role of AKAP1 in regulating mitochondrial dynamics.

Methodology:

-

siRNA Transfection: Transfect cells with siRNAs targeting AKAP1 or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours to allow for knockdown of AKAP1 expression.

-

Mitochondrial Staining: Stain the mitochondria with a fluorescent dye such as MitoTracker Red CMXRos.

-

Fluorescence Microscopy: Acquire images of the mitochondrial network using a fluorescence or confocal microscope.

-

Image Analysis:

-

Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).

-

Measure parameters such as mitochondrial aspect ratio, form factor, and fragmentation index.

-

Compare the mitochondrial morphology in AKAP1-knockdown cells to control cells.

-

Implications for Drug Development

The high degree of conservation of AKAP1, particularly in its functional domains and signaling pathways, makes it an attractive target for therapeutic intervention.[3][5]

-

Targeting AKAP1-PKA Interaction: Developing small molecules or peptides that disrupt the interaction between AKAP1 and PKA could be a strategy to modulate mitochondrial function in diseases where this interaction is dysregulated.

-

Modulating AKAP1 Expression: Strategies to alter the expression levels of AKAP1 could be beneficial in conditions such as cancer, where AKAP1 levels are often altered.

-

Allosteric Modulation: Targeting other domains of AKAP1, such as the KH or Tudor domains, could offer a more nuanced approach to modulating its function without completely disrupting the PKA anchoring.

The use of evolutionarily diverse model organisms, from yeast (for studying related pathways) to rodents, provides a powerful platform for preclinical evaluation of AKAP1-targeted therapies.

Conclusion

The AKAP1 gene exhibits significant evolutionary conservation in its domain architecture, sequence, and function as a critical regulator of mitochondrial signaling. Its conserved role in the PKA-Drp1 and mTOR pathways highlights its fundamental importance in cellular physiology. The experimental protocols and pathway visualizations provided in this guide offer a framework for further investigation into the biology of AKAP1 and its potential as a therapeutic target. A thorough understanding of the evolutionary conservation of AKAP1 is essential for the rational design and development of novel drugs targeting this key mitochondrial scaffold protein.

References

- 1. AlignmentViewer [alignmentviewer.org]

- 2. Expasy - SIM Alignment Tool [web.expasy.org]

- 3. AKAP1 - Wikipedia [en.wikipedia.org]

- 4. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease | MDPI [mdpi.com]

- 5. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. uniprot.org [uniprot.org]

- 8. discourse.jalview.org [discourse.jalview.org]

- 9. The Saccharomyces cerevisiae APS1 gene encodes a homolog of the small subunit of the mammalian clathrin AP-1 complex: evidence for functional interaction with clathrin at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. uniprot.org [uniprot.org]

- 12. AKAP1 mediates high glucose-induced mitochondrial fission through the phosphorylation of Drp1 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. molbiol-tools.ca [molbiol-tools.ca]

- 15. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]

- 16. Protein Sequence Alignment Score: Identity, Similarity & Gaps. [proteinstructures.com]

- 17. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for Measuring AKAP1 Expression Levels

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffold protein primarily localized to the outer mitochondrial membrane.[1][2] It acts as a signaling hub, tethering protein kinase A (PKA) and other enzymes, thereby integrating various signaling cascades that regulate mitochondrial function, dynamics, metabolism, and cell survival.[3][4] Dysregulation of AKAP1 expression is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][5][6] Consequently, the accurate measurement of AKAP1 expression at both the mRNA and protein level is essential for researchers in basic science and drug development.

These application notes provide detailed protocols for quantifying and visualizing AKAP1 expression in cells using standard molecular biology techniques.

Quantification of AKAP1 mRNA Expression by RT-qPCR

Application Note

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of AKAP1 mRNA transcripts in a cellular sample. This technique involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the AKAP1-specific cDNA using real-time PCR. The level of gene expression is quantified by measuring the fluorescence signal generated during amplification, which is proportional to the amount of target cDNA. This method is ideal for studying the transcriptional regulation of the AKAP1 gene in response to various stimuli or in different disease states.

Experimental Workflow: RT-qPCR

Caption: Workflow for measuring AKAP1 mRNA levels via RT-qPCR.

Protocol: RT-qPCR for AKAP1

Materials:

-